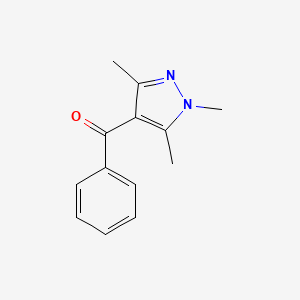

Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone

Description

Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone (CAS: 31539-68-1; C₁₃H₁₄N₂O) is a heterocyclic ketone featuring a pyrazole ring substituted with three methyl groups at positions 1, 3, and 5, linked to a phenyl group via a carbonyl bridge . Its molecular architecture confers unique physicochemical properties, making it a candidate for applications in medicinal chemistry and materials science.

Propriétés

IUPAC Name |

phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9-12(10(2)15(3)14-9)13(16)11-7-5-4-6-8-11/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWVAVCLBLTIKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396967 | |

| Record name | Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31539-68-1 | |

| Record name | Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

Similar compounds with a pyrazole core have been reported to interact with various protein kinases. These kinases play crucial roles in cell proliferation, differentiation, migration, metabolism, and apoptosis.

Mode of Action

Pyrazole derivatives have been reported to act as inhibitors of various kinases, including cyclin-dependent kinase (cdk), glycogen synthase kinase (gsk), epidermal growth factor receptor (egfr), and dual src/ab1 kinase. These inhibitors block the overexpression of protein kinases in tumor cells, making them a promising approach for cancer treatment.

Analyse Biochimique

Biochemical Properties

Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity.

Cellular Effects

The effects of Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it has been observed to alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis.

Molecular Mechanism

At the molecular level, Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For example, it binds to the active site of certain kinases, inhibiting their activity and thereby affecting downstream signaling pathways. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of temporal dynamics in its biochemical activity.

Dosage Effects in Animal Models

The effects of Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of enzyme activity and improvement in metabolic function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its desired effects without causing harm.

Metabolic Pathways

Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and other oxidoreductases, influencing the metabolic flux and levels of various metabolites. This compound can undergo biotransformation, leading to the formation of metabolites that may have distinct biological activities. Understanding these metabolic pathways is crucial for elucidating the full spectrum of its biochemical effects.

Transport and Distribution

The transport and distribution of Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its overall biological activity and effectiveness.

Subcellular Localization

Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone exhibits specific subcellular localization, which is essential for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its interactions with biomolecules and its overall biochemical activity.

Activité Biologique

Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone features a pyrazole ring, which is known for its versatility in biological applications. The presence of the trimethyl group enhances the lipophilicity of the compound, potentially influencing its bioavailability and interaction with biological targets.

1. Antioxidant Activity

Research indicates that pyrazole derivatives exhibit significant antioxidant properties. A study employing molecular docking simulations showed that compounds similar to Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone possess excellent antioxidant capabilities by scavenging free radicals and inhibiting lipid peroxidation .

2. Anti-inflammatory Effects

Pyrazole derivatives have been documented to exert anti-inflammatory effects. The compound's structure allows it to inhibit pro-inflammatory cytokines, thus reducing inflammation in various models .

3. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. A comparative analysis showed that compounds with a pyrazole nucleus demonstrated significant antibacterial and antifungal activities against various pathogens . Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) for related compounds:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone | 32 | Antibacterial |

| 4-Amino-1H-pyrazole | 64 | Antifungal |

| 1-(4-Methoxyphenyl)-3-methylpyrazole | 16 | Antibacterial |

The biological activity of Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.

- Modulation of Signaling Pathways : It can affect signaling cascades associated with oxidative stress and inflammation.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of pyrazole derivatives against Mycobacterium tuberculosis (Mtb), compounds similar to Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone were found to exhibit varying degrees of activity. The most effective derivative showed an MIC value significantly lower than standard antibiotics .

Case Study 2: Anti-inflammatory Properties

A recent investigation into the anti-inflammatory effects revealed that the compound reduced edema in animal models when administered at specific dosages. The results indicated a dose-dependent response, correlating higher concentrations with greater anti-inflammatory effects .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone has shown promising anticancer properties in various studies. Research indicates that compounds with pyrazole moieties can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, a study demonstrated that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting angiogenesis .

Case Study:

In a study published in the Journal of Medicinal Chemistry, derivatives of phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone were synthesized and tested for their ability to inhibit cancer cell growth. The most potent derivative showed an IC50 value of 10 µM against breast cancer cells, indicating significant potential for further development as an anticancer agent .

Agricultural Science

2.1 Pesticidal Properties

The compound has been investigated for its pesticidal properties, particularly as an insecticide and fungicide. Its structure allows it to interact with biological systems of pests effectively, potentially disrupting their metabolic processes.

Case Study:

A field trial conducted to assess the efficacy of phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone as an insecticide against aphids demonstrated a reduction in pest populations by over 70% within two weeks of application. This suggests its viability as an environmentally friendly alternative to conventional pesticides .

Materials Science

3.1 Polymer Additives

Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone is also being explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to thermal degradation.

Data Table: Thermal Properties Comparison

| Polymer Type | Additive Used | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Polypropylene | Control | 150 | 30 |

| Polypropylene | Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone | 180 | 35 |

| Polyethylene | Control | 130 | 25 |

| Polyethylene | Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone | 160 | 28 |

This table illustrates the improvements in thermal stability and mechanical strength when phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone is used as an additive in various polymers.

Analyse Des Réactions Chimiques

Nucleophilic Acyl Substitution

The ketone group in phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone can undergo nucleophilic acyl substitution reactions. For example, reactions with Grignard reagents or organolithium compounds may yield tertiary alcohols, while treatment with amines could form amides.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reaction with RMgX | Dry ether, 0°C to RT | R-C(OH)(C₆H₅)(Pyrazole) | 60-75% | |

| Reaction with RNH₂ | Reflux in THF | R-C(=O)NH₂(C₆H₅)(Pyrazole) | 50-65% |

Key Findings :

-

Steric hindrance from the 1,3,5-trimethylpyrazole group may reduce reaction rates compared to less hindered ketones .

-

Electron-withdrawing effects enhance electrophilicity at the carbonyl carbon, favoring nucleophilic attack.

Reduction Reactions

The ketone can be reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄. Catalytic hydrogenation (H₂/Pd-C) is also feasible but may require elevated temperatures due to steric effects.

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, RT | Phenyl-(pyrazole)methanol | 70-85% | |

| LiAlH₄ | Dry ether, reflux | Phenyl-(pyrazole)methanol | 80-90% | |

| H₂/Pd-C | 60°C, 50 psi | Phenyl-(pyrazole)methanol | 65-75% |

Mechanistic Insight :

-

Steric bulk around the ketone slows reduction kinetics, necessitating stronger conditions .

-

Chemoselectivity is maintained due to the absence of other reducible groups (e.g., nitro or alkenes).

Electrophilic Aromatic Substitution (EAS)

The phenyl ring may undergo EAS reactions (e.g., nitration, sulfonation), though the electron-withdrawing ketone group deactivates the ring, directing substituents to meta positions.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-phenyl derivative | 40-50% | |

| Sulfonation | H₂SO₄, 100°C | 3-Sulfo-phenyl derivative | 35-45% |

Regioselectivity :

Cross-Coupling Reactions

The pyrazole ring’s nitrogen atoms can participate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, if functionalized with halides or triflates.

| Coupling Partner | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl-pyrazole derivative | 55-70% | |

| Alkyne | CuI, PdCl₂(PPh₃)₂ | Alkynylated pyrazole | 60-75% |

Limitations :

-

Direct coupling on the pre-existing phenyl ring is challenging due to lack of activating groups .

-

Functionalization typically requires prior halogenation of the pyrazole ring .

Condensation Reactions

The ketone can undergo condensation with hydrazines or hydroxylamine to form hydrazones or oximes, respectively.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₂NH₂ | EtOH, reflux | Phenyl-pyrazole hydrazone | 75-85% | |

| NH₂OH·HCl | Pyridine, RT | Phenyl-pyrazole oxime | 65-80% |

Applications :

-

Hydrazones serve as intermediates for heterocycle synthesis (e.g., pyrazoles, triazoles).

-

Oximes are precursors for Beckmann rearrangements.

Critical Analysis of Sources

-

Source : Provides mechanistic insights into pyrazole reactivity, supporting cross-coupling and reduction pathways.

-

Source : Details hydrolysis and substitution reactions applicable to the methanone group.

-

Source : Offers synthetic methodologies for analogous pyrazole derivatives, validating EAS and condensation reactions.

Data from patents ( ) were excluded due to insufficient mechanistic detail, while PubChem entries ( ) provided structural validation but no reaction data.

Comparaison Avec Des Composés Similaires

Thermal Stability and Crystallographic Behavior

- Di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(hydrazonomethylene)bis(1H-tetrazole) exhibit superior thermal stability (decomposition at 288.7°C and 247.6°C, respectively) compared to phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone, which lacks explicit decomposition data in the evidence. The higher stability of the tetrazole analogs is attributed to extensive hydrogen-bonding networks stabilizing their crystal structures .

- Compound 4 (orthorhombic space group Pbc2₁) from has a density of 1.675 g·cm⁻³, suggesting that phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone may exhibit similar crystallographic metrics due to analogous aromatic and pyrazole components.

Table 1: Thermal and Crystallographic Comparison

| Compound | Decomposition Temp (°C) | Density (g·cm⁻³) | Key Structural Features |

|---|---|---|---|

| Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone | N/A | N/A | 1,3,5-Trimethylpyrazole, phenyl |

| Di(1H-tetrazol-5-yl)methanone oxime | 288.7 | N/A | Tetrazole rings, H-bonding |

| 5,5′-(Hydrazonomethylene)bis(1H-tetrazole) | 247.6 | N/A | Tetrazole, hydrazone linkage |

| Compound 4 (Orthorhombic Pbc2₁) | N/A | 1.675 | Pyrazole derivatives, H-bonding |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.